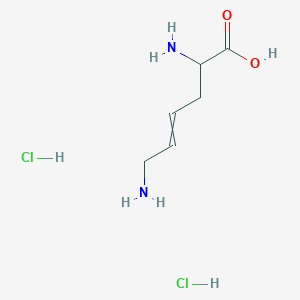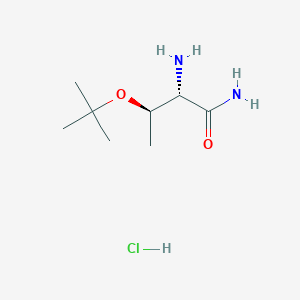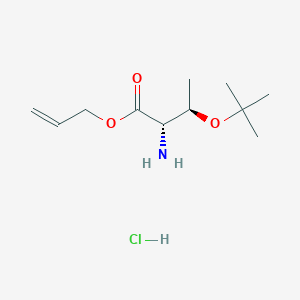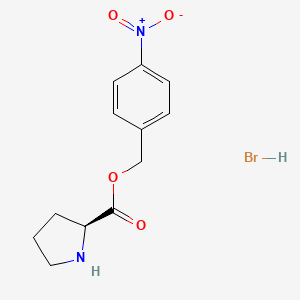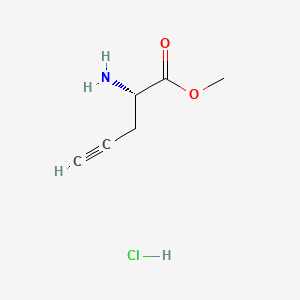
H-Gln-amc HBr
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-Gln-amc HBr is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of glutamine, an amino acid that plays a crucial role in protein synthesis, energy production, and immune system function. H-Gln-amc HBr is a fluorescent substrate that is used to measure the activity of enzymes that hydrolyze peptide bonds.
Wissenschaftliche Forschungsanwendungen
Glutaminyl Cyclase Inhibitor Research
H-Gln-amc HBr has been used in the research of potential glutaminyl cyclase inhibitors . Glutaminyl cyclase (QC) is an enzyme that has been associated with various diseases, including Alzheimer’s disease . Inhibitors of QC are therefore of significant interest in the field of drug discovery .
Fragment-Based Drug Discovery
The compound has been used in fragment-based drug discovery (FBDD), a method that has become popular due to its efficiency compared to combinatorial chemistry . In FBDD, small molecules (fragments) are used to more effectively sample the available chemical space .
Alzheimer’s Disease Research
H-Gln-amc HBr has been used in research related to Alzheimer’s disease . As mentioned earlier, QC is associated with Alzheimer’s disease, and inhibitors of QC, such as H-Gln-amc HBr, are being researched for their potential against this disease .
Enzyme Activity Determination
The compound is used in the determination of catalytic QC-enzyme activity . This is done using the fluorogenic substrate Gln-AMC (N-glutaminyl-7-amino-4-methyl-coumarin) and the supporting enzyme pyroglutaminyl aminopeptidase (pGAP), as well as purified human QC .
Microalgae Research
H-Gln-amc HBr has been used in research involving microalgae . Microalgae are known for their ability to synthesize complex and highly diverse compounds with specific enzyme inhibition properties .
Sulfolipids Research
The compound has been used in the research of sulfolipids, which are potent QC inhibitors . Sulfolipids have been identified as QC inhibiting compounds and possess substructures with the required pharmacophore qualities .
Wirkmechanismus
Target of Action
H-Gln-amc HBr, also known as L-Glutamine 7-amido-4-methylcoumarin hydrobromide, is primarily targeted towards Glutaminyl Cyclase (QC) . QC is an enzyme that catalyzes the conversion of N-terminal glutaminyl residues into pyroglutamic acid . This enzyme plays a crucial role in the maturation and stability of various bioactive peptides and proteins.
Mode of Action
H-Gln-amc HBr acts as a fluorogenic substrate in a continuous spectrometric assay for QC activity . It interacts with QC, and this interaction results in the conversion of N-terminal glutaminyl residues into pyroglutamic acid, with the concomitant liberation of ammonia .
Biochemical Pathways
The primary biochemical pathway affected by H-Gln-amc HBr is the glutaminyl cyclase pathway . This pathway is involved in the cyclization of N-terminal glutamine residues into pyroglutamic acid, a critical process in the maturation of various hormones and proteins. The downstream effects of this pathway include the stabilization of peptide hormones and proteins, and the regulation of several physiological processes.
Eigenschaften
IUPAC Name |
(2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)pentanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-8-6-14(20)22-12-7-9(2-3-10(8)12)18-15(21)11(16)4-5-13(17)19/h2-3,6-7,11H,4-5,16H2,1H3,(H2,17,19)(H,18,21)/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPDWBJBPXVCEN-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCC(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Gln-amc HBr | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

